molecular formula C14H12N2O2S B1586182 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 189089-83-6

2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1586182
CAS No.: 189089-83-6
M. Wt: 272.32 g/mol
InChI Key: AHBQPALYDSJJKZ-UHFFFAOYSA-N
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Description

2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methyl group at the 2-position and a phenylsulfonyl group at the 1-position. This scaffold is notable for its applications in medicinal chemistry, particularly as a kinase inhibitor and antitumor agent. The phenylsulfonyl group enhances stability and modulates electronic properties, while the methyl group influences steric interactions and metabolic stability. Synthetically, it is often prepared via Suzuki-Miyaura coupling or halogenation reactions, as seen in related compounds (e.g., ). Its molecular formula is C₁₄H₁₃N₂O₂S, with a molecular weight of 273.33 g/mol (calculated from ).

Properties

IUPAC Name

1-(benzenesulfonyl)-2-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-10-12-6-5-9-15-14(12)16(11)19(17,18)13-7-3-2-4-8-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBQPALYDSJJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361241
Record name 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189089-83-6
Record name 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, with the CAS number 189089-83-6, is a compound that has attracted attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H12N2O2S
  • Molecular Weight : 272.32 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core substituted with a phenylsulfonyl group and a methyl group at the 2-position.

Pharmacological Properties

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit various pharmacological activities. Notably, studies have shown that these compounds can act as phosphodiesterase (PDE) inhibitors, particularly targeting PDE4B. For example, a related compound demonstrated significant inhibition of TNF-α release from macrophages exposed to inflammatory stimuli, suggesting anti-inflammatory properties .

CompoundActivityIC50 Value
This compoundPDE4B inhibitionNot specified
Related derivativeTNF-α inhibition0.48 µM

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of phosphodiesterases. This action leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular functions including inflammation and cell signaling pathways .

Case Studies

  • Inhibition of TNIK : A study focused on the pyrrolo[2,3-b]pyridine scaffold found that certain derivatives exhibited potent inhibition against TNIK (Truncated Nck-interacting kinase), with IC50 values lower than 1 nM. This highlights the potential application of these compounds in targeting specific kinases involved in cellular signaling and cancer progression .
  • CNS Activity : Another study explored the CNS activity of pyrrolo[2,3-b]pyridine derivatives. It was noted that these compounds could selectively inhibit PDE4B while showing minimal activity against other CNS receptors, indicating their potential as therapeutic agents for neurological disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrrolo[2,3-b]pyridine derivatives allows for tailored biological activity. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity/Application Synthesis Method Reference ID
2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 2-Me, 1-PhSO₂ 273.33 Kinase inhibition (FGFR1), antitumor activity Suzuki coupling, halogenation
3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 3-Br, 2-Me, 1-PhSO₂ 351.23 Intermediate for cross-coupling reactions Halogenation of parent core
2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 2-Cl, 1-PhSO₂ 292.74 Anticancer research (kinase binding studies) Halogenation
5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 5-Br, 1-PhSO₂ 351.22 Precursor for functionalized derivatives Bromination
1-Methyl-1H-pyrrolo[2,3-b]pyridine 1-Me 132.16 Base scaffold for SAR studies Alkylation (NaH/MeI)
3-(1H-Indol-6-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 3-Indolyl, 1-PhSO₂ 349.40 Protein kinase inhibition Suzuki coupling

Key Findings from Comparative Studies

Substituent Effects on Kinase Binding :

  • The phenylsulfonyl group at the 1-position is critical for hinge-binding interactions with kinases like FGFR1. Its removal (e.g., in 1-methyl derivatives) abolishes activity .
  • Halogenation (Br/Cl) at the 2- or 3-position enhances electrophilicity, facilitating cross-coupling reactions for further derivatization ().

Antitumor Activity: Derivatives with bulky substituents (e.g., indolyl or thiazolyl groups) exhibit superior antitumor activity in mesothelioma models compared to simpler methyl or halogenated variants. For example, compound 1f (3-thiazolyl-substituted) showed 58–75% tumor inhibition in xenografts .

Synthetic Accessibility :

  • Suzuki-Miyaura coupling is a versatile method for introducing aryl/heteroaryl groups at the 3- or 5-positions (e.g., 3,4-dimethoxyphenyl in ).
  • Halogenated intermediates (e.g., 5-bromo derivatives) are pivotal for constructing complex analogues via cross-coupling ().

Metabolic Stability :

  • The methyl group at the 2-position reduces metabolic degradation compared to unsubstituted analogues, as observed in pharmacokinetic studies of related compounds .

Contradictions and Limitations

  • While halogenation improves synthetic utility, brominated derivatives (e.g., 3-bromo-2-methyl) show lower solubility, limiting in vivo applications .
  • Some studies report conflicting data on the optimal position for substituents. For instance, 5-substituted derivatives in showed enhanced FGFR1 inhibition, whereas 3-substituted variants in were more potent in antiproliferative assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
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2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

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